3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyethoxy group, a methylphenyl group, and an oxan-4-yl urea moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenyl ethyl ketone with ethylene glycol to form 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethanol. This intermediate is then reacted with oxan-4-yl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to enzymes or receptors, while the oxan-4-yl urea moiety could interact with active sites, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Shares the hydroxyethoxy group but differs in the aromatic and urea moieties.
4-Hydroxy-2-quinolones: Contains a hydroxy group and an aromatic ring but has a different core structure.
Uniqueness
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(oxan-4-yl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler or structurally different compounds.
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-13-2-4-14(5-3-13)16(23-11-8-20)12-18-17(21)19-15-6-9-22-10-7-15/h2-5,15-16,20H,6-12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZACGKFNQJHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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